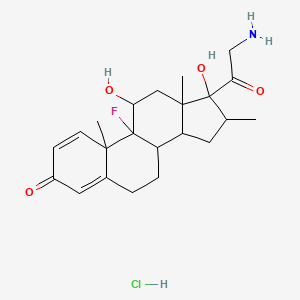
2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-propenyl beta-D-glucopyranoside is a glucopyranoside compound with the molecular formula C10H18O6 and a molecular weight of 234.25 g/mol.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-propenyl beta-D-glucopyranoside involves several steps. One common synthetic route starts with D-glucopyranose, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the glucopyranoside structure . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-2-propenyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-propenyl beta-D-glucopyranoside has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on insulin sensitivity and fat metabolism, making it a potential candidate for diabetes and obesity research.
Medicine: Its potential anti-inflammatory, antibacterial, and antitumor properties have been explored in pharmacological studies.
Industry: The compound is used in the production of various glycoside-based products.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-propenyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. For example, it can act on enzymes involved in carbohydrate metabolism, influencing processes such as glucose uptake and insulin sensitivity . The compound’s effects on these pathways contribute to its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-propenyl beta-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-glucopyranoside: This compound has a similar glucopyranoside structure but lacks the propenyl group.
Ethyl beta-D-glucopyranoside: Similar to methyl beta-D-glucopyranoside, but with an ethyl group instead of a methyl group.
The uniqueness of 1-Methyl-2-propenyl beta-D-glucopyranoside lies in its specific propenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18O6 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-but-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O6/c1-3-5(2)15-10-9(14)8(13)7(12)6(4-11)16-10/h3,5-14H,1,4H2,2H3 |
InChI-Schlüssel |
XGTASPLAYLTKAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
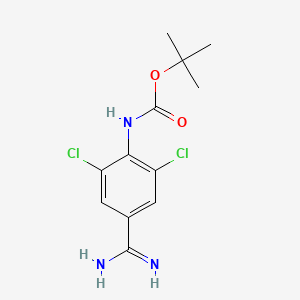

![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
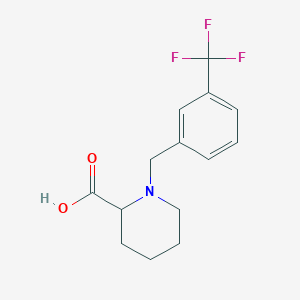
![Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12278066.png)
![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
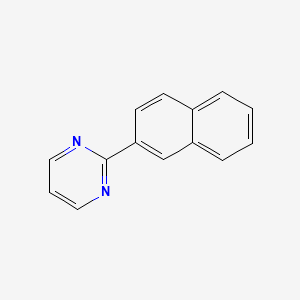
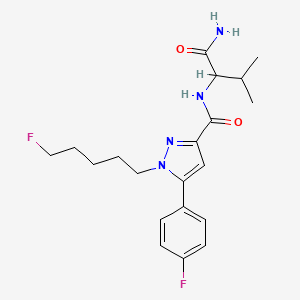
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
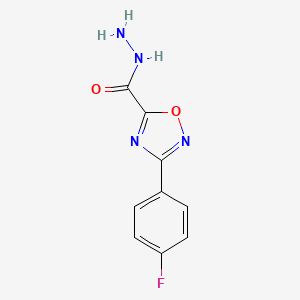
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
